molecular formula C8H8ClNO B14684523 N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine CAS No. 27200-80-2

N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine

Cat. No.: B14684523
CAS No.: 27200-80-2
M. Wt: 169.61 g/mol
InChI Key: WPOZXWMGRVFZNZ-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8ClNO It belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:

2-Chlorobenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2-Chlorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methylidene]hydroxylamine
  • N-[(3-Chlorophenyl)methylidene]hydroxylamine
  • N-[(4-Chlorophenyl)methylidene]hydroxylamine

Uniqueness

N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

27200-80-2

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c9-8-4-2-1-3-7(8)5-6-10-11/h1-4,6,11H,5H2

InChI Key

WPOZXWMGRVFZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC=NO)Cl

Origin of Product

United States

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